GR Selectivity Profile: 6-Fluoro Derivative vs. Non-Fluorinated Tetrahydroquinoline Scaffolds
Patent data indicate that condensed tetrahydroquinoline derivatives containing a 6-fluoro substituent, exemplified by the core structure of 6-fluoro-1,2,3,4-tetrahydroquinolin-4-amine, exhibit selective binding activity for the glucocorticoid receptor (GR) with reduced activity at the progesterone receptor (PR) and mineralocorticoid receptor (MR) [1]. While specific IC50 values for the unsubstituted 6-fluoro-1,2,3,4-tetrahydroquinolin-4-amine are not disclosed, the patent explicitly claims that the 6-fluoro substitution pattern is a key structural feature for achieving this selectivity profile compared to non-fluorinated or differently substituted tetrahydroquinoline scaffolds [1].
| Evidence Dimension | Nuclear receptor selectivity (GR vs. PR/MR) |
|---|---|
| Target Compound Data | Exhibits GR-selective binding activity with reduced off-target action at PR and MR (patent claim) |
| Comparator Or Baseline | Non-fluorinated tetrahydroquinoline derivatives |
| Quantified Difference | Not explicitly quantified; selectivity is inferred from patent claims prioritizing 6-fluoro substitution. |
| Conditions | In vitro nuclear receptor binding assays as described in patent US20100063055A1 |
Why This Matters
Selectivity for GR over PR and MR is critical for developing CNS therapeutics with minimized endocrine side effects, making the 6-fluoro substitution pattern a strategic choice for lead optimization in anxiety and depression indications.
- [1] US Patent Application US20100063055A1. (2010). Condensed tetrahydroquinoline derivative and use thereof for medical purposes. View Source
